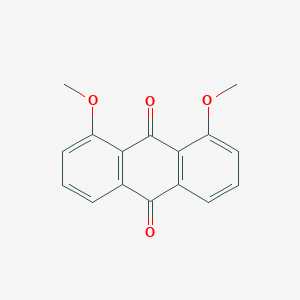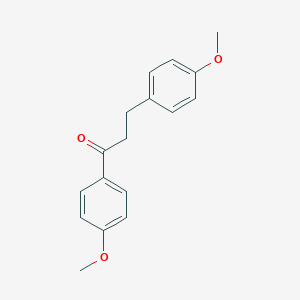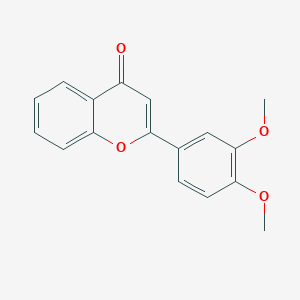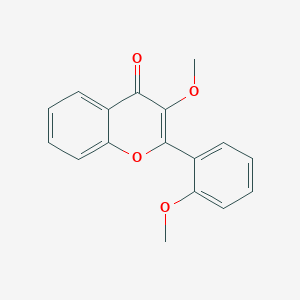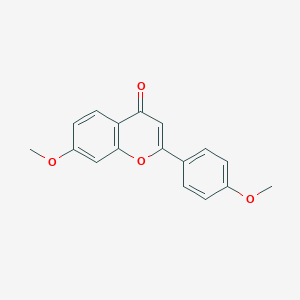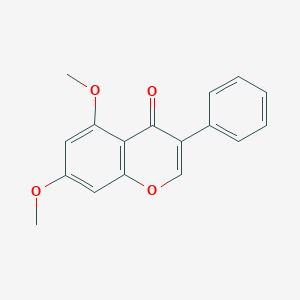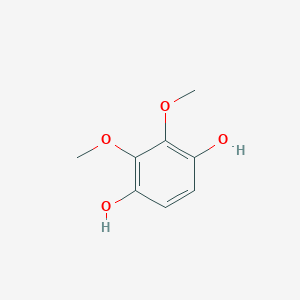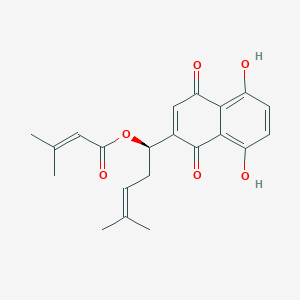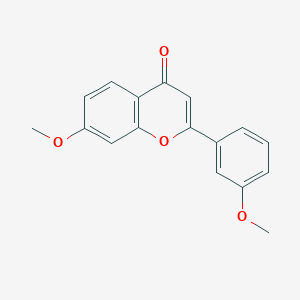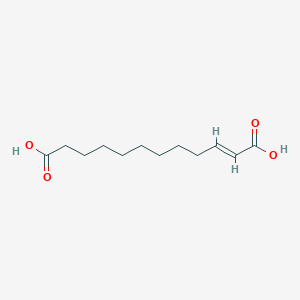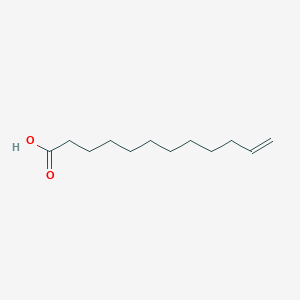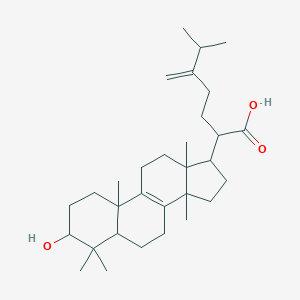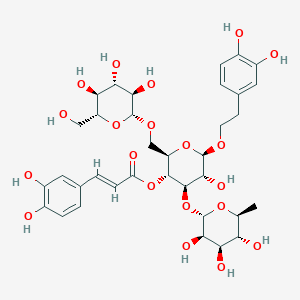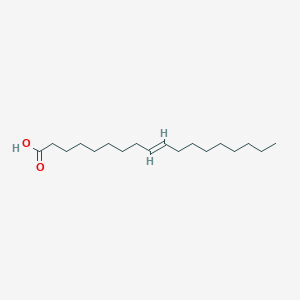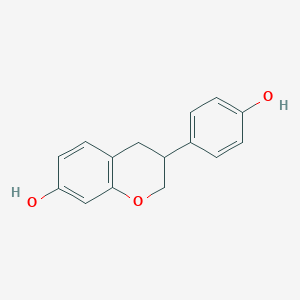
3-(4-Hydroxyphenyl)chroman-7-ol
Descripción general
Descripción
3-(4-Hydroxyphenyl)chroman-7-ol, also known as rac-equol or 3’ hydroxy equol, belongs to the class of organic compounds known as isoflavanols1. It has a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol1.
Synthesis Analysis
S-equol [(S)-3-(4-hydroxyphenyl)chroman-7-ol] is a major metabolite of the soy isoflavone daidzein. It is exclusively produced by intestinal bacteria in response to soy isoflavone intake2. Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds3.Molecular Structure Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles3. The structure of 3-(4-Hydroxyphenyl)chroman-7-ol can be found in various databases45.
Chemical Reactions Analysis
The antiproliferative effects of phenoxodiol are associated with inhibition of plasma membrane electron transport in tumour cell lines and primary immune cells6.
Physical And Chemical Properties Analysis
3-(4-Hydroxyphenyl)chroman-7-ol has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is a P-gp substrate4. It has a lipophilicity Log Po/w (iLOGP) of 1.954.
Aplicaciones Científicas De Investigación
Application Summary
“3-(4-Hydroxyphenyl)chroman-7-ol”, also known as S-equol, is a major bacterial metabolite of the soy isoflavone daidzein . It has been studied for its effects on cerebellar development and function .
Methods of Application
In a study, the effects of S-equol were evaluated using a mouse primary cerebellar culture, Neuro-2A clonal cells, and an astrocyte-enriched culture . S-equol was found to augment the dendrite arborization of Purkinje cells induced by triiodothyronine (T3) and the neurite growth of Neuro-2A cell differentiation .
Results or Outcomes
The augmentation effects of S-equol were suppressed by G15, a selective G-protein coupled ER (GPR30) antagonist, and ICI 182,780, an antagonist for ERs in both cultures . In astrocytes, S-equol induced cell proliferation and cell migration with an increase in the phosphorylated extracellular-signal-regulated kinase 1/2 and F-actin rearrangements . These effects were suppressed by G15, but not by ICI . These findings indicated that S-equol may enhance cerebellar development by affecting both neurons and astrocytes through several signaling pathways, including GPR30 and ERs .
Pharmacology
Application Summary
S-equol is known to have estrogenic activity and binds more tightly to estrogen receptor β (ERβ) than to ERα . This property makes it a significant compound in pharmacology.
Methods of Application
S-equol is produced by intestinal bacteria in response to soy isoflavone intake in some humans . It’s used in various pharmacological studies due to its estrogenic activity.
Medicinal Chemistry
Application Summary
Chromanone or Chroman-4-one, which includes “3-(4-Hydroxyphenyl)chroman-7-ol”, is an important heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .
Methods of Application
Chromanone is used in the synthesis of various medicinal compounds. The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Results or Outcomes
Natural and synthetic chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Anti-Inflammatory Drugs
Application Summary
Chroman-4-one containing stilbin and silybin are used clinically as anti-inflammatory drugs .
Methods of Application
These compounds are isolated from natural sources and used in the formulation of anti-inflammatory drugs .
Results or Outcomes
The specific outcomes can vary depending on the context of the study and the specific formulation of the drug .
Antioxidant Activity
Application Summary
Natural and synthetic chromanone analogs show various biological activities such as antioxidant activity .
Methods of Application
These compounds are used in various studies due to their antioxidant activity .
Results or Outcomes
The specific outcomes can vary depending on the context of the study and the specific formulation of the compound .
Anticancer Activity
Application Summary
Natural and synthetic chromanone analogs show various biological activities such as anticancer activity .
Methods of Application
These compounds are used in various studies due to their anticancer activity .
Results or Outcomes
The specific outcomes can vary depending on the context of the study and the specific formulation of the compound .
Safety And Hazards
The safety data sheet for 3-(4-Hydroxyphenyl)chroman-7-ol indicates that it should be stored in an inert atmosphere, under -20°C4. The hazard statements include H302-H315-H319-H332-H3354.
Direcciones Futuras
S-equol has shown potential in enhancing cerebellar development by affecting both neurons and astrocytes through several signaling pathways2. This suggests a novel possibility to use S-equol supplementation during development2.
Propiedades
IUPAC Name |
3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFCQWZHKCXPAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058705 | |
| Record name | (R,S)-Equol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxyphenyl)chroman-7-ol | |
CAS RN |
94105-90-5 | |
| Record name | 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94105-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Equol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094105905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R,S)-Equol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(4-hydroxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EQUOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RZ8A7D0E8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


